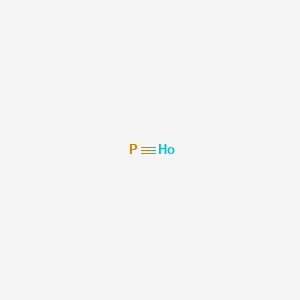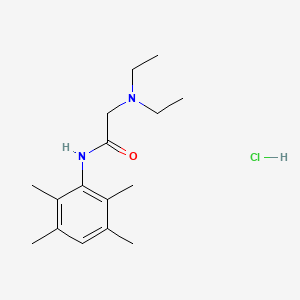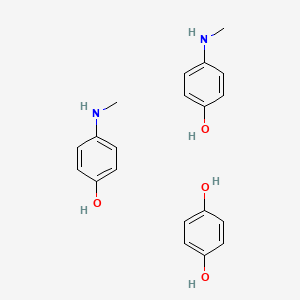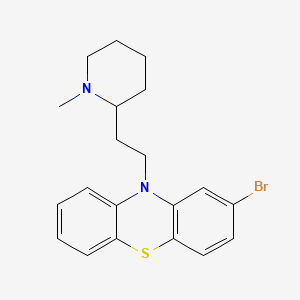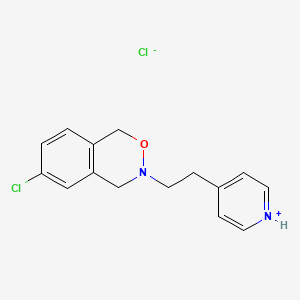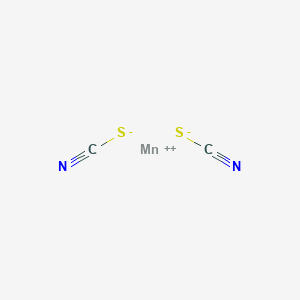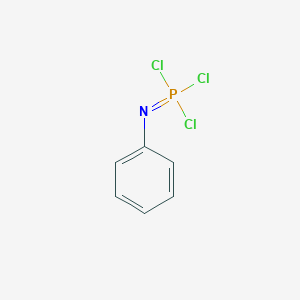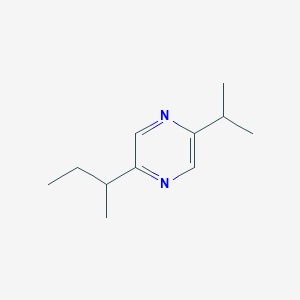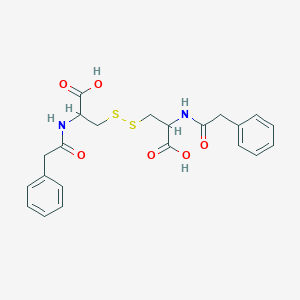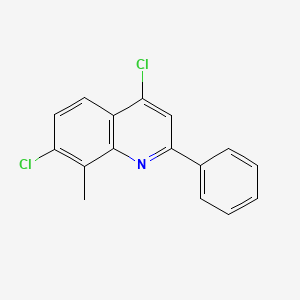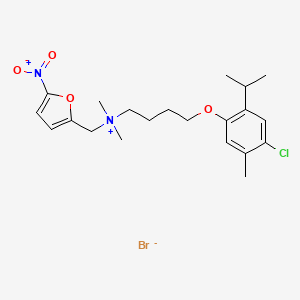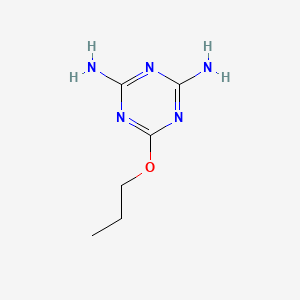
s-Triazine, 2,4-diamino-6-propoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Propoxy-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C6H11N5O. It is part of the triazine family, which is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The compound is characterized by its triazine ring structure, which is a six-membered ring containing three nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-propoxy-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanoguanidine with propyl alcohol under acidic conditions. The process can be summarized as follows:
Starting Materials: Cyanoguanidine and propyl alcohol.
Reaction Conditions: The reaction is carried out in the presence of hydrochloric acid, which acts as a catalyst.
Procedure: The mixture is heated to promote the condensation reaction, leading to the formation of the triazine ring.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of 6-propoxy-1,3,5-triazine-2,4-diamine may involve a continuous flow process to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
化学反応の分析
Types of Reactions
6-Propoxy-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the propoxy group is replaced by other nucleophiles.
Oxidation and Reduction: The triazine ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Condensation Reactions: The compound can form condensation products with aldehydes and ketones, resulting in the formation of Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and amines, with reactions typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include substituted triazines, Schiff bases, and various triazine derivatives with altered functional groups .
科学的研究の応用
6-Propoxy-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which are explored for their potential as catalysts and ligands in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new anticancer drugs.
作用機序
The mechanism of action of 6-propoxy-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s triazine ring structure allows it to bind to active sites of enzymes, disrupting their normal function and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
6-Methyl-1,3,5-triazine-2,4-diamine: Known for its use in the synthesis of fluorescent sensors and hydrogels.
6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,6-dihydro-1,3,5-triazine-2,4-diamine: Explored for its antimalarial activity.
Propazine: A herbicide with a similar triazine structure, used in agriculture to control weed growth.
Uniqueness
6-Propoxy-1,3,5-triazine-2,4-diamine is unique due to its specific propoxy substitution, which imparts distinct chemical properties and biological activities. This substitution enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
6295-15-4 |
|---|---|
分子式 |
C6H11N5O |
分子量 |
169.19 g/mol |
IUPAC名 |
6-propoxy-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C6H11N5O/c1-2-3-12-6-10-4(7)9-5(8)11-6/h2-3H2,1H3,(H4,7,8,9,10,11) |
InChIキー |
KVMMIYOZBPTUQR-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=NC(=NC(=N1)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


